naphthalen-1-yl(1-(3-(oxiran-2-yl)propyl)-1H-indol-3-yl)methanone
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Overview
Description
naphthalen-1-yl(1-(3-(oxiran-2-yl)propyl)-1H-indol-3-yl)methanone is a synthetic cannabinoid that is structurally related to JWH 018, a well-known synthetic cannabinoid. This compound is characterized by the presence of a terminal epoxide group on the alkyl chain. It is known to potently activate the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2, making it a significant compound in the study of synthetic cannabinoids .
Preparation Methods
The synthesis of naphthalen-1-yl(1-(3-(oxiran-2-yl)propyl)-1H-indol-3-yl)methanone involves several steps The starting material is typically naphthalen-1-yl (1-(3-(oxiran-2-yl)propyl)-1H-indol-3-yl)methanoneThe reaction conditions often involve the use of organic solvents such as dimethylformamide, dimethyl sulfoxide, ethanol, and methanol
Chemical Reactions Analysis
naphthalen-1-yl(1-(3-(oxiran-2-yl)propyl)-1H-indol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
naphthalen-1-yl(1-(3-(oxiran-2-yl)propyl)-1H-indol-3-yl)methanone is primarily used in scientific research to study the effects of synthetic cannabinoids on the central and peripheral cannabinoid receptors. It is used in forensic chemistry and toxicology to identify and analyze synthetic cannabinoids in biological samples. Additionally, it is used in mass spectrometry as an analytical standard .
Mechanism of Action
The compound exerts its effects by binding to the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2. This binding activates the receptors, leading to various physiological and psychological effects. The molecular targets and pathways involved include the endocannabinoid system, which plays a role in regulating mood, appetite, pain sensation, and memory .
Comparison with Similar Compounds
naphthalen-1-yl(1-(3-(oxiran-2-yl)propyl)-1H-indol-3-yl)methanone is unique due to the presence of the terminal epoxide group on the alkyl chain. Similar compounds include:
JWH 018: Lacks the epoxide group and has a different binding affinity for the cannabinoid receptors.
JWH 073: Has a different alkyl chain length, affecting its binding affinity and potency.
AM-2201: Contains a fluorine atom, which alters its pharmacological properties.
The uniqueness of this compound lies in its specific structural modifications, which influence its interaction with cannabinoid receptors and its overall pharmacological profile .
Properties
Molecular Formula |
C24H21NO2 |
---|---|
Molecular Weight |
355.4 |
IUPAC Name |
naphthalen-1-yl-[1-[3-(oxiran-2-yl)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C24H21NO2/c26-24(21-12-5-8-17-7-1-2-10-19(17)21)22-15-25(14-6-9-18-16-27-18)23-13-4-3-11-20(22)23/h1-5,7-8,10-13,15,18H,6,9,14,16H2 |
InChI Key |
WWVMNUMWFUXVSG-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
Synonyms |
JWH 018 epoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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